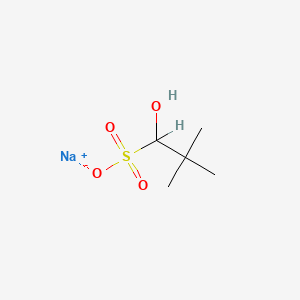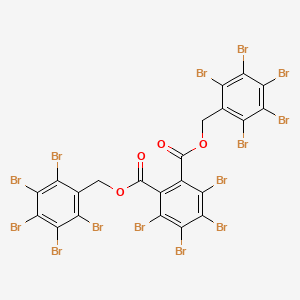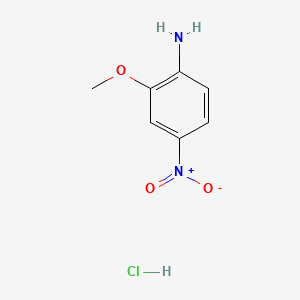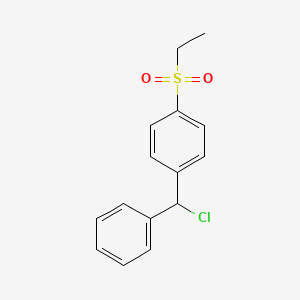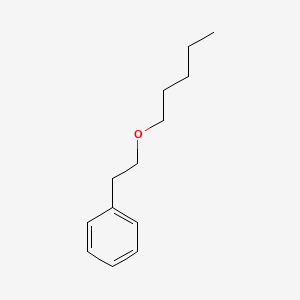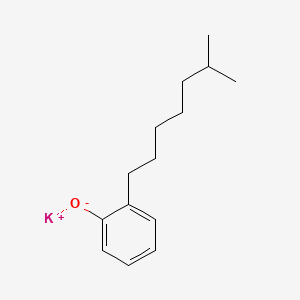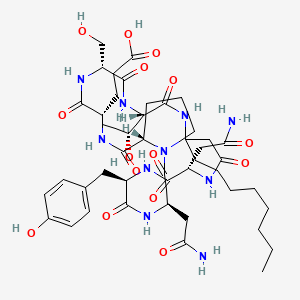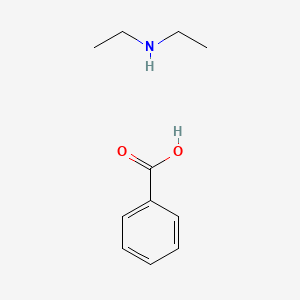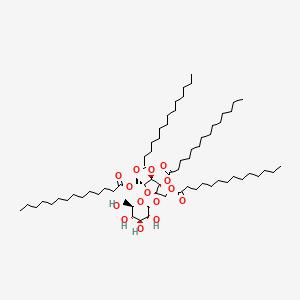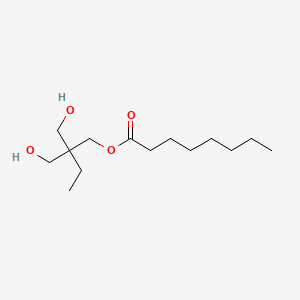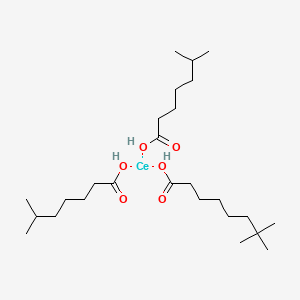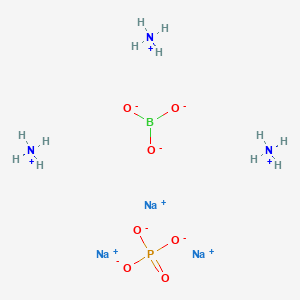
Ammonium sodium borate phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium sodium borate phosphate is a complex inorganic compound that combines the properties of ammonium, sodium, borate, and phosphate ions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of ammonium sodium borate phosphate typically involves the reaction of ammonium phosphate with sodium borate under controlled conditions. One common method is to dissolve ammonium phosphate and sodium borate in water, followed by controlled evaporation to obtain the desired compound. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale mixing of the reactants in reactors, followed by crystallization and purification processes. The use of high-purity reagents and precise control of reaction parameters are crucial to obtain a product with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium sodium borate phosphate can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with certain metal salts, it can form insoluble precipitates.
Acid-Base Reactions: It can react with strong acids or bases, leading to the formation of different borate and phosphate species.
Thermal Decomposition: Upon heating, it may decompose into simpler compounds such as boron oxide, sodium phosphate, and ammonia.
Common Reagents and Conditions
Reagents: Common reagents include strong acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and metal salts (e.g., calcium chloride).
Conditions: Reactions are typically carried out in aqueous solutions at controlled temperatures and pH levels.
Major Products Formed
Precipitation Reactions: Formation of metal borates and phosphates.
Acid-Base Reactions: Formation of boric acid, sodium phosphate, and ammonia.
Thermal Decomposition: Formation of boron oxide, sodium phosphate, and ammonia gas.
Wissenschaftliche Forschungsanwendungen
Ammonium sodium borate phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a buffer solution in analytical chemistry.
Biology: Employed in biological assays and as a nutrient source in microbiological media.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical diagnostics.
Industry: Utilized in the production of fertilizers, flame retardants, and as a component in specialty glass and ceramics.
Wirkmechanismus
The mechanism of action of ammonium sodium borate phosphate involves its ability to interact with various molecular targets and pathways. In biological systems, it can act as a source of essential nutrients such as boron and phosphorus, which are crucial for cellular functions. In chemical reactions, its unique combination of borate and phosphate ions allows it to participate in complexation and precipitation reactions, influencing the behavior of other compounds in the system.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium Phosphate: A common fertilizer and reagent in chemical synthesis.
Sodium Borate: Used in detergents, cosmetics, and as a buffer in biochemical assays.
Borate Phosphate: A mixed anion compound with distinct properties compared to borophosphates.
Uniqueness
Ammonium sodium borate phosphate is unique due to its combination of ammonium, sodium, borate, and phosphate ions, which imparts it with a wide range of chemical and physical properties. This makes it versatile for various applications, from agriculture to advanced scientific research.
Conclusion
This compound is a multifaceted compound with significant potential in various fields. Its unique chemical properties and diverse applications make it a valuable subject of study in both academic and industrial settings.
Eigenschaften
CAS-Nummer |
69102-85-8 |
|---|---|
Molekularformel |
BH12N3Na3O7P |
Molekulargewicht |
276.87 g/mol |
IUPAC-Name |
triazanium;trisodium;borate;phosphate |
InChI |
InChI=1S/BO3.3H3N.3Na.H3O4P/c2-1(3)4;;;;;;;1-5(2,3)4/h;3*1H3;;;;(H3,1,2,3,4)/q-3;;;;3*+1; |
InChI-Schlüssel |
JYJCZJJBIDCMEG-UHFFFAOYSA-N |
Kanonische SMILES |
B([O-])([O-])[O-].[NH4+].[NH4+].[NH4+].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


